
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a benzylpyrrolidine moiety attached to the isoxazole ring, which may contribute to its unique properties and applications.
Métodos De Preparación
The synthesis of 3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and allows for the preparation of 3,5-disubstituted isoxazoles in one pot.
Análisis De Reacciones Químicas
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . This compound may be explored for its potential therapeutic effects in these areas. Additionally, it can be used as a building block for the synthesis of more complex molecules with desired biological activities.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes, receptors, and transporters, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved in the action of this compound would depend on its specific structure and the biological context in which it is used.
Comparación Con Compuestos Similares
3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine can be compared with other similar compounds, such as:
- 3-(1-Benzylpyrrolidin-2-yl)isoxazole
- 3-(1-Benzylpyrrolidin-2-yl)oxazole
- 3-(1-Benzylpyrrolidin-2-yl)thiazole
These compounds share a similar core structure but differ in the heteroatoms present in the ring (oxygen, nitrogen, sulfur). The unique properties of this compound arise from the presence of the isoxazole ring, which imparts distinct chemical and biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C14H17N3O |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
3-(1-benzylpyrrolidin-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C14H17N3O/c15-14-9-12(16-18-14)13-7-4-8-17(13)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 |
Clave InChI |
ZWQHLHLEYAHAPD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CC2=CC=CC=C2)C3=NOC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


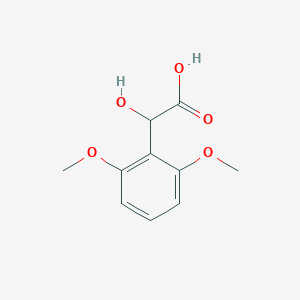
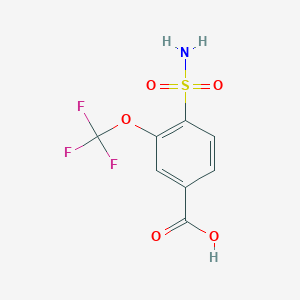



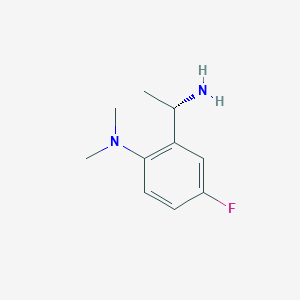
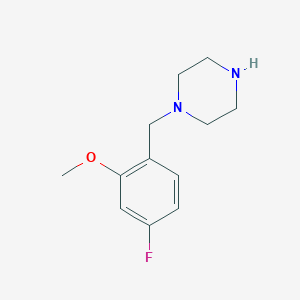
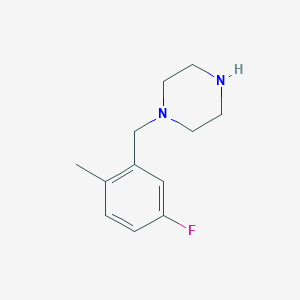

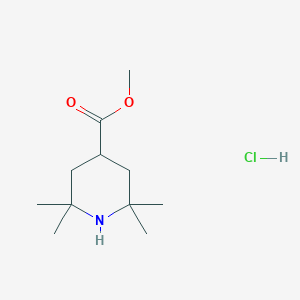
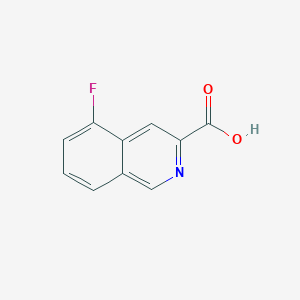
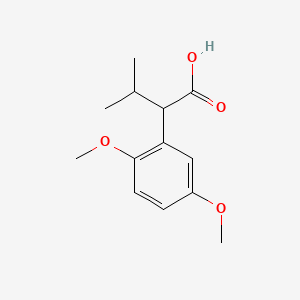
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)
